

# Timiperone CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025



# **Timiperone: A Technical Whitepaper**

This document provides a comprehensive technical overview of **Timiperone**, a butyrophenone derivative with neuroleptic activity. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

# **Core Data and Physicochemical Properties**

**Timiperone** is classified as a typical antipsychotic agent.[1] Its fundamental properties are summarized below.



| Property          | Value                                                                         | Reference    |
|-------------------|-------------------------------------------------------------------------------|--------------|
| CAS Number        | 57648-21-2                                                                    | [2][3][4][5] |
| Molecular Formula | C22H24FN3OS                                                                   |              |
| Molecular Weight  | 397.51 g/mol                                                                  | _            |
| IUPAC Name        | 1-(1-(3-(p-Fluorobenzoyl)propyl)-4-piperidyl)-2-benzimidazolinethione         |              |
| Synonyms          | Timiperonum, Tolopelon,<br>Timiperona                                         | <del>-</del> |
| SMILES            | S=C1NC2=CC=CC=C2N1C3C<br>CN(CCCC(C4=CC=C(F)C=C4)<br>=O)CC3                    |              |
| Appearance        | Solid powder                                                                  | _            |
| Solubility        | Soluble in DMSO                                                               | -            |
| Storage           | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | _            |

## **Molecular Structure**

**Timiperone** is a butyrophenone derivative. Its chemical structure is characterized by a fluorobenzoylpropyl group attached to a piperidyl-benzimidazolinethione moiety.

Molecular Structure of **Timiperone** 

# **Mechanism of Action and Signaling Pathways**

**Timiperone**'s primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. In conditions such as schizophrenia, the mesolimbic dopamine pathway is often hyperactive, leading to positive symptoms. By blocking D2 receptors in this pathway, **Timiperone** reduces dopaminergic neurotransmission, thereby alleviating these



symptoms. Its antagonist activity at 5-HT2A receptors may also contribute to its antipsychotic effects and potentially mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.



Click to download full resolution via product page

Timiperone's Antagonistic Action on D2 and 5-HT2A Receptors

## **Experimental Protocols**

The following are generalized experimental protocols for assessing the binding affinity of **Timiperone** to its primary targets, the dopamine D2 and serotonin 5-HT2A receptors. These are based on standard competitive radioligand binding assays.

## **Dopamine D2 Receptor Binding Assay**

Objective: To determine the binding affinity (Ki) of **Timiperone** for the human dopamine D2 receptor.

#### Materials:

- Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.
- Radioligand: [<sup>3</sup>H]-Spiperone (a high-affinity D2 antagonist).
- Test Compound: Timiperone.



- Non-specific Binding Control: Haloperidol (10 μΜ).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- · Scintillation fluid and counter.

#### Procedure:

- Membrane Preparation: Homogenize CHO cells expressing the D2 receptor and prepare a membrane fraction by centrifugation.
- Assay Setup: In a 96-well plate, add the following in triplicate:
  - Total Binding: Assay buffer, [3H]-Spiperone, and diluted cell membranes.
  - Non-specific Binding: Haloperidol (10 μM), [3H]-Spiperone, and diluted cell membranes.
  - Competitive Binding: Varying concentrations of **Timiperone**, [³H]-Spiperone, and diluted cell membranes.
- Incubation: Incubate the plate at room temperature for 60-90 minutes.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash the filters with cold wash buffer.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of **Timiperone** (the concentration that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation.



## **Serotonin 5-HT2A Receptor Binding Assay**

Objective: To determine the binding affinity (Ki) of **Timiperone** for the human serotonin 5-HT2A receptor.

#### Materials:

- Receptor Source: Membranes from Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.
- Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).
- Test Compound: **Timiperone**.
- Non-specific Binding Control: Clozapine (10 μM).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.5 mM EDTA, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and counter.

#### Procedure:

- Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2A receptor and prepare a membrane fraction by centrifugation.
- Assay Setup: In a 96-well plate, add the following in triplicate:
  - Total Binding: Assay buffer, [3H]-Ketanserin, and diluted cell membranes.
  - Non-specific Binding: Clozapine (10 μM), [3H]-Ketanserin, and diluted cell membranes.
  - Competitive Binding: Varying concentrations of **Timiperone**, [<sup>3</sup>H]-Ketanserin, and diluted cell membranes.







- Incubation: Incubate the plate at 37°C for 30 minutes.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter and wash with cold wash buffer.
- Scintillation Counting: Measure radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding and determine the IC50 and Ki values for **Timiperone** at the 5-HT2A receptor as described for the D2 receptor assay.





Click to download full resolution via product page

Workflow for Competitive Radioligand Binding Assay

# **Clinical and Pharmacological Summary**



Clinical trials have demonstrated **Timiperone**'s efficacy in the treatment of schizophrenia, with some studies suggesting superiority to haloperidol in improving certain symptoms.

Pharmacological studies in animal models have shown a typical neuroleptic profile for

**Timiperone**. Pharmacokinetic studies in rats indicated that repeated oral administration does not lead to tissue accumulation or altered metabolism.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacological studies on timiperone, a new neuroleptic drug Part II: General pharmacological properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the clinical effects of timiperone, a new butyrophenone derivative, and haloperidol on schizophrenia using a double-blind technique PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of efficacy of a new butyrophenone derivative, timiperone and perphenazine in schizophrenia by a multicentre controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Timiperone? [synapse.patsnap.com]
- 5. Disposition of timiperone, 4'-fluoro-4-[4-(2-thioxo-1-benzimidazolinyl)piperidino]butyrophenone, a neuroleptic, in the rat on repeated oral dosage
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Timiperone CAS number and molecular structure].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682379#timiperone-cas-number-and-molecular-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com